molecular formula C22H20N4O3 B2588785 Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021035-19-7

Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2588785
M. Wt: 388.427
InChI Key: LDNZFBMIJXTBNN-UHFFFAOYSA-N
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Description

“Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, a phenylpyridazin-3-yl group, and a piperazin-1-yl group . The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .

Scientific Research Applications

Antimicrobial and Antitubercular Potential

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, similar in structure to the compound , has been identified as a promising anti-mycobacterial chemotype. These compounds have demonstrated potential in fighting Mycobacterium tuberculosis, showing low cytotoxicity and promising therapeutic indexes (Pancholia et al., 2016). Similarly, derivatives of benzothiazolyl and pyridinyl methanones have shown variable antimicrobial activities against bacteria and fungi (Patel et al., 2011).

Neuroprotective Activity

Compounds structurally related to benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone have been investigated for their neuroprotective properties. For instance, certain benzoxazine antioxidants have shown effectiveness in preventing ATP level falls in astrocytes during hypoxia, indicating potential neuroprotective capabilities (Largeron et al., 2001).

Anticonvulsant Properties

Another related compound, featuring a triazinyl and pyrrolidinyl methanone structure, has demonstrated significant anticonvulsant activity. This compound showed a potent protective index, surpassing that of the reference drug phenytoin, indicating its potential in the treatment of seizures (Malik et al., 2014).

Antimicrobial and Antifungal Activities

Pyridine derivatives, including those with benzothiazolyl and pyrrolidinyl methanone, have shown modest activity against various strains of bacteria and fungi. This suggests potential applications in developing antimicrobial and antifungal agents (Jayanna et al., 2013).

Photopolymerization and Polymer Science

In the field of polymer science, methacryloyl-functional benzoxazines, which are structurally related to the compound , have been developed. These compounds exhibit photopolymerizable properties, expanding their potential use in various industrial applications (Jin et al., 2011).

Structural and Molecular Studies

Various structural and molecular studies of related compounds, such as the analysis of the crystal structure of benzoxazine adducts, provide insights into the potential applications of these compounds in material science and pharmaceuticals (Revathi et al., 2015).

Anticancer Activity

A few benzoxazine derivatives have demonstrated potential in anticancer activities. Their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells highlights their potential as chemotherapeutic agents (Manasa et al., 2020).

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-22(17-6-8-19-20(14-17)29-15-28-19)26-12-10-25(11-13-26)21-9-7-18(23-24-21)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNZFBMIJXTBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

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